N-cyclohexylacrylamide CAS 3066-72-6 properties
N-cyclohexylacrylamide CAS 3066-72-6 properties
An In-depth Technical Guide to N-cyclohexylacrylamide (CAS 3066-72-6): Properties, Synthesis, and Applications
Introduction
N-cyclohexylacrylamide (NCA), identified by CAS Registry Number 3066-72-6, is an N-substituted acrylamide monomer that has garnered significant attention in the field of polymer chemistry.[1][2] Structurally, it features a cyclohexyl group attached to the nitrogen of an acrylamide functional group. This unique combination imparts a balance of hydrophobic (from the cyclohexyl ring) and hydrophilic (from the amide group) characteristics, making it a valuable building block for the synthesis of "smart" or stimuli-responsive polymers.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis protocols, polymerization behavior, and diverse applications of N-cyclohexylacrylamide. We will explore its role in creating thermoresponsive hydrogels, antimicrobial materials, and its emerging potential in biomedical research.
Core Physicochemical Properties and Identifiers
N-cyclohexylacrylamide is a white crystalline solid at room temperature.[1][3] Its key properties are summarized below, providing a foundational understanding of its chemical nature.
| Property | Value | Source(s) |
| CAS Registry Number | 3066-72-6 | [4] |
| Molecular Formula | C₉H₁₅NO | [4][5] |
| Molecular Weight | 153.22 g/mol | [4][6] |
| IUPAC Name | N-cyclohexylprop-2-enamide | [6] |
| Melting Point | 113-115 °C | [4][5] |
| Boiling Point | 109-112 °C @ 1 Torr; 306.3 °C @ 760 mmHg | [4][5] |
| Density | 0.96 g/cm³ | [5] |
| Flash Point | 177.8 °C | [5] |
| Vapor Pressure | 0.000777 mmHg at 25°C | [5] |
| XLogP3 | 1.9 | [5][6] |
| Canonical SMILES | C=CC(=O)NC1CCCCC1 | [4] |
| InChIKey | PMJFVKWBSWWAKT-UHFFFAOYSA-N | [4] |
Synthesis of N-cyclohexylacrylamide Monomer
The synthesis of N-cyclohexylacrylamide is typically achieved through one of two primary routes: the reaction of cyclohexanol with acrylonitrile or the acylation of cyclohexylamine with acryloyl chloride. The latter method is often preferred for laboratory-scale synthesis due to its straightforward procedure.
Synthesis via Acylation of Cyclohexylamine: A Validated Protocol
This protocol describes the synthesis of NCA by reacting cyclohexylamine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[2]
Causality of Experimental Choices:
-
Solvent: An inert solvent like anhydrous toluene or dichloromethane is used to dissolve the reactants and facilitate the reaction without participating in it.
-
Base: Triethylamine (TEA) acts as an acid scavenger, reacting with the HCl formed during the reaction. This prevents the protonation of cyclohexylamine, ensuring it remains a nucleophile to attack the acryloyl chloride.
-
Temperature Control: The reaction is initiated at 0–5 °C to control the exothermic nature of the acylation, minimizing side reactions.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of N-cyclohexylacrylamide.
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Reaction: Cool the flask to 0–5 °C in an ice bath. Add acryloyl chloride (1.05 eq) dropwise from the dropping funnel over a period of one hour, ensuring the temperature remains below 10 °C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours to ensure the reaction goes to completion.[2]
-
Work-up: Filter the mixture to remove the precipitated triethylamine hydrochloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with a dilute aqueous solution of NaHCO₃ and water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as warm dry benzene, to yield white crystals of N-cyclohexylacrylamide.[1][3] A typical yield is around 87%.[1][3]
Polymerization and Copolymerization
N-cyclohexylacrylamide is readily polymerized via free-radical polymerization to form poly(N-cyclohexylacrylamide), a polymer with thermoresponsive properties. Its ability to be copolymerized with a wide range of other monomers allows for the fine-tuning of material properties for specific applications.[1]
Free-Radical Polymerization
The polymerization of NCA is typically initiated using thermal initiators like 2,2′-azobisisobutyronitrile (AIBN) or ammonium persulfate (APS).[1][7] The process involves the standard steps of initiation, propagation, and termination.
General Polymerization Diagram:
Caption: General scheme for free-radical polymerization of NCA.
Protocol for Homopolymerization:
-
Setup: Dissolve N-cyclohexylacrylamide and the initiator (e.g., AIBN, ~1 mol% relative to monomer) in a suitable solvent (e.g., methanol/water mixture) in a reaction vessel.[1]
-
Inerting: Purge the solution with an inert gas like dry nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[1]
-
Polymerization: Seal the vessel and place it in a preheated oil bath at the appropriate temperature (e.g., 60-70 °C for AIBN) for a set period (e.g., 6-24 hours).[1][8]
-
Precipitation: After cooling, pour the viscous solution into a large volume of a non-solvent (e.g., ice-cold water or ether) to precipitate the polymer.[8]
-
Purification: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum.
Copolymerization for Tunable Properties
NCA is frequently copolymerized to create materials with tailored characteristics. For instance, copolymerizing NCA with hydrophilic monomers can adjust the Lower Critical Solution Temperature (LCST), a key parameter for thermoresponsive polymers.
| Comonomer | Initiator/Solvent | Key Findings | Reference |
| 8-Quinolinylacrylate (QA) | AIBN / Methanol-Water | Forms random copolymers; exhibits antimicrobial activity. | [1] |
| Acrylamide (AM) / Sodium Acrylate | APS / Methanol-Water | Forms hydrogels; swelling increases with sodium acrylate content. | [7][9] |
| 2,4-Dichlorophenyl methacrylate (DCPMA) | AIBN | DCPMA is more reactive than NCA; copolymers show antimicrobial properties. | [3] |
| N-vinyl pyrrolidone (NVP) | AIBN / Dioxane | Copolymers exhibit antimicrobial activity against selected bacteria and fungi. | [8] |
| Acrylamide / AMPSNa | - / Methanol-Water | Forms gold nanocomposite hydrogels with enhanced swelling. | [10] |
Key Applications and Research Areas
The versatility of NCA makes it a monomer of interest in several advanced material and biomedical applications.
Thermoresponsive Polymers and Hydrogels
Similar to the well-studied poly(N-isopropylacrylamide) (PNIPAM), polymers of NCA exhibit thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST).[1][11] Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition, becoming insoluble and precipitating from the solution.[12]
This property is exploited in the creation of hydrogels—three-dimensional polymer networks that can absorb large amounts of water.[9] NCA-based hydrogels can be synthesized by including a crosslinking agent like N,N'-methylenebisacrylamide (MBA) during polymerization.[7][9] These hydrogels exhibit temperature-sensitive swelling and shrinking, making them excellent candidates for:
-
Controlled Drug Delivery: Drugs can be loaded into the hydrogel matrix and released in response to a temperature change (e.g., at body temperature).[1]
-
Biocatalysis and Enzyme Immobilization: Enzymes can be trapped within the hydrogel network, with their activity potentially modulated by temperature.[1][9]
-
Tissue Engineering: Thermoresponsive surfaces can be used to culture cells, which can then be detached simply by lowering the temperature, avoiding enzymatic damage.
Antimicrobial Materials
Several studies have demonstrated that copolymers incorporating NCA possess significant antimicrobial properties.[1][3][8] For example, copolymers with 8-quinolinylacrylate showed activity against fungi, which increased with the molar percentage of NCA.[1] Similarly, copolymers with 2,4-dichlorophenyl methacrylate and N-vinyl pyrrolidone have also been reported to inhibit the growth of selected microorganisms.[3][8] This suggests potential applications in antimicrobial coatings, packaging materials, and medical devices.
Drug Development and Biomedical Research
Recent research has begun to explore the potential of the NCA molecule itself in a biomedical context. Studies have evaluated its cytotoxic activities against cancer cell lines, such as HeLa cells.[2][13] While initial findings suggest that NCA is not as potent as conventional anticancer drugs, its structure serves as a potential scaffold for modification.[2]
Molecular docking studies have been performed to investigate the interaction of NCA with various cancer-related proteins, including BCL-2, AKT, and CDK2, suggesting it could be a lead compound for developing new therapeutic agents with further chemical optimization.[2][13][14]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-cyclohexylacrylamide presents several hazards.[6]
-
Primary Hazards: Irritant.[6]
-
GHS Classifications:
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
Conclusion
N-cyclohexylacrylamide (CAS 3066-72-6) is a highly versatile monomer with a unique chemical structure that enables the synthesis of a wide array of functional polymers. Its primary value lies in its role as a key component in thermoresponsive materials, particularly hydrogels, which have significant potential in drug delivery and tissue engineering. Furthermore, emerging research into the antimicrobial and antiproliferative properties of NCA and its derivatives highlights its growing importance in materials science and medicinal chemistry. As research continues, the development of novel polymers and molecules based on the NCA scaffold is poised to address challenges in both industrial and biomedical fields.
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